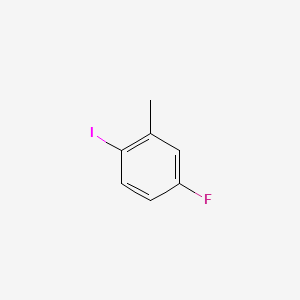

5-Fluoro-2-iodotoluene

Description

BenchChem offers high-quality 5-Fluoro-2-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(iodomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZPDSQNTKSZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28490-56-4 | |

| Record name | 28490-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 5-Fluoro-2-iodotoluene CAS 13104-55-7

CAS: 66256-28-8 (Note: The user-provided CAS 13104-55-7 corresponds to 2-nitropropanoic acid. This guide focuses on the chemical entity 5-Fluoro-2-iodotoluene as requested.)

Executive Summary

5-Fluoro-2-iodotoluene (also known as 4-fluoro-1-iodo-2-methylbenzene) is a high-value halogenated scaffold used extensively in medicinal chemistry and materials science. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the iodine atom serves as a labile handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom imparts metabolic stability and lipophilicity modulation without participating in standard coupling conditions. The ortho-methyl group introduces steric constraints that can be leveraged to control atropisomerism in biaryl systems or to direct regioselectivity in subsequent functionalizations.

Physicochemical Profile

The following data represents the consensus physicochemical properties for 5-Fluoro-2-iodotoluene.

| Property | Value | Unit | Condition |

| CAS Number | 66256-28-8 | - | Primary Identifier |

| Molecular Formula | C₇H₆FI | - | - |

| Molecular Weight | 236.03 | g/mol | - |

| Appearance | Clear to light yellow liquid | - | Ambient |

| Density | 1.788 ± 0.06 | g/cm³ | 20 °C |

| Boiling Point | 206–212 | °C | 760 mmHg |

| Refractive Index | 1.575 | - | |

| Flash Point | > 82 | °C | Closed Cup |

| Solubility | Immiscible | Water | - |

| Solubility | Soluble | Organic Solvents | DCM, THF, EtOAc |

Synthetic Routes and Manufacturing

The synthesis of 5-Fluoro-2-iodotoluene must address the challenge of regioselectivity. Direct iodination of 3-fluorotoluene often yields a mixture of isomers (2-iodo and 4-iodo). Consequently, the Sandmeyer Reaction is the preferred industrial and laboratory method for high-purity synthesis.

Protocol A: Sandmeyer Reaction (High Fidelity)

This route guarantees the 1,2,5-substitution pattern by starting from the pre-functionalized aniline.

Precursor: 2-Amino-5-fluorotoluene (CAS 452-71-1).[1] Reagents: NaNO₂, HCl (or H₂SO₄), KI, Water.

Step-by-Step Methodology:

-

Diazotization: Dissolve 2-Amino-5-fluorotoluene (1.0 eq) in 6M HCl at 0°C. Dropwise add an aqueous solution of NaNO₂ (1.1 eq) while maintaining the internal temperature < 5°C. Stir for 30 minutes to form the diazonium salt.

-

Iodination: Prepare a solution of Potassium Iodide (KI, 1.5 eq) in water. Carefully add the cold diazonium solution to the KI solution (or vice versa) with vigorous stirring. Caution: Significant nitrogen gas evolution will occur.

-

Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Extract with Ethyl Acetate (3x). Wash the organic layer with saturated Na₂S₂O₃ (to remove free iodine) and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation or silica gel chromatography (Hexanes) to yield the product as a clear oil.

Protocol B: Direct Electrophilic Iodination (Cost-Effective)

Precursor: 3-Fluorotoluene. Reagents: I₂, Periodic Acid (H₅IO₆) or N-Iodosuccinimide (NIS), Acid Catalyst. Mechanism: Electrophilic Aromatic Substitution (EAS). The methyl group directs ortho/para, and the fluorine directs ortho/para. Position 6 (becoming C2) is activated by the methyl (ortho) and fluorine (para), but competes with Position 4 (para to methyl). This method requires careful fractional distillation to separate the 5-Fluoro-2-iodotoluene from the 3-Fluoro-4-iodotoluene isomer.

Figure 1: Comparative synthetic pathways. The Sandmeyer route offers superior regiocontrol compared to direct iodination.

Chemical Reactivity & Applications

The versatility of 5-Fluoro-2-iodotoluene stems from the reactivity difference between the C-I and C-F bonds.[2] The C-I bond (~53 kcal/mol) is significantly weaker than the C-F bond (~116 kcal/mol), allowing for selective oxidative addition by transition metals.

Suzuki-Miyaura Coupling

This is the primary application for this scaffold in drug discovery. The iodine atom is replaced by an aryl or heteroaryl group.

-

Challenge: The ortho-methyl group creates steric hindrance around the iodine, potentially slowing down the oxidative addition or transmetallation steps.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC-Pd complexes to facilitate the coupling.

-

Standard Protocol:

-

Catalyst: Pd(OAc)₂ + SPhos (1:2 ratio) or Pd(dppf)Cl₂.

-

Base: K₃PO₄ (3.0 eq) or Cs₂CO₃.

-

Solvent: Toluene/Water (10:1) or Dioxane.

-

Temp: 80–100°C.

-

Sonogashira Coupling

Used to install alkyne linkers.

-

Reactivity: The electron-withdrawing fluorine at the para position (relative to the iodine) activates the C-I bond toward oxidative addition, often allowing these reactions to proceed at lower temperatures than non-fluorinated analogues.

-

Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (solvent/base), RT to 60°C.

Lithium-Halogen Exchange

The iodine can be selectively exchanged for lithium using n-BuLi or i-PrMgCl (Turbo Grignard) at low temperatures (-78°C).

-

Utility: This generates a nucleophilic aryl species that can react with electrophiles (aldehydes, ketones, CO₂) to form fluorinated benzylic alcohols or acids.

-

Precaution: The temperature must be strictly controlled to prevent benzyne formation or attack on the fluorine (though C-F activation usually requires harsher conditions).

Figure 2: Divergent reactivity profile. The scaffold serves as a "hub" for accessing diverse chemical space.

Handling and Safety (SDS Summary)

While specific toxicological data for this isomer may be limited, it should be handled with the standard precautions for halogenated aromatic hydrocarbons.

-

Hazards:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory: May cause respiratory irritation (H335).[3]

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (iodides can degrade to liberate I₂, turning the liquid brown).

-

Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774525, 4-Fluoro-1-iodo-2-methylbenzene. Retrieved from .

-

Angene Chemical. (2025). Safety Data Sheet: 5-Fluoro-2-iodotoluene. Retrieved from .[4]

-

Organic Chemistry Portal. (2024).[3] Synthesis of Aryl Iodides via Sandmeyer Reaction. Retrieved from .

-

ChemicalBook. (2024).[3] Product Database: CAS 66256-28-8.[4][5][2][6] Retrieved from .

Sources

- 1. China CAS 452 71 1 Manufacturers Factory Suppliers [tslpharm.com]

- 2. Buy 5-Fluoro-2-iodotoluene (EVT-328000) | 66256-28-8 [evitachem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. angenesci.com [angenesci.com]

- 5. 4-Fluoro-1-iodo-2-methylbenzene | C7H6FI | CID 2774525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-2-iodotoluene [oakwoodchemical.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Fluoro-2-iodotoluene Reactions

Ticket ID: #5F2I-STERIC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

Substrate: 5-Fluoro-2-iodotoluene (CAS: 13104-55-7)

The Core Problem: While the fluorine atom at the C5 position electronically activates the ring (making the C-I bond more electrophilic and susceptible to oxidative addition), the methyl group at the C2 position (ortho to Iodine) creates a significant "steric gate."

In standard catalytic cycles, this ortho-methyl group clashes with the ligands on the Palladium center during the oxidative addition step. If the catalyst system is not sufficiently active or sterically accommodated, the reaction stalls, leading to:

-

Protodehalogenation: The C-I bond is reduced to C-H (forming 3-fluorotoluene) instead of coupling.

-

Homocoupling: The boronic acid/alkyne reacts with itself.

-

Catalyst Decomposition: The Pd(0) species aggregates into inactive Palladium black before it can insert into the hindered C-I bond.

This guide provides field-proven troubleshooting steps to bypass this steric bottleneck.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing <10% conversion in my Suzuki coupling using Pd(PPh3)4."

Diagnosis: Tetrakis(triphenylphosphine)palladium(0) is the "workhorse" catalyst, but it often fails with ortho-substituted aryl iodides. The PPh3 ligand has a relatively small cone angle and moderate electron donation. It cannot stabilize the monoligated Pd(0) species necessary to penetrate the steric bulk of the ortho-methyl group.

Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

-

Recommendation: Use SPhos or XPhos .

-

Why? These ligands have high buried volume (%Vbur) and are extremely electron-rich. The electron richness accelerates oxidative addition (overcoming the steric barrier), while the bulk prevents the formation of inactive bis-ligated complexes.

-

Protocol Shift: Move to a Precatalyst system (e.g., XPhos Pd G4) to ensure precise 1:1 L:Pd stoichiometry.

Issue 2: "My Buchwald-Hartwig amination yields are inconsistent, and the reaction turns black immediately."

Diagnosis: Immediate "blacking out" indicates Pd precipitation (death of the catalyst). This happens when the oxidative addition is too slow compared to the catalyst decomposition rate. The ortho-methyl group is preventing the Pd from inserting into the C-I bond fast enough.

Solution:

-

Change the Pd Source: Stop using Pd2(dba)3. The dba ligand can inhibit the reaction. Use Pd(OAc)2 or a G3/G4 Palladacycle Precatalyst .

-

Ligand Selection:

-

For Primary Amines: Use BrettPhos .[1]

-

For Secondary Amines: Use RuPhos .

-

-

Base Effect: Switch from NaOtBu to Cs2CO3 or K3PO4 in a solvent like t-Amyl alcohol or Dioxane . Weaker bases often provide a "slow release" of the active amine species, preventing catalyst poisoning.

Issue 3: "In Sonogashira coupling, I mostly get alkyne homocoupling (Glaser product)."

Diagnosis: The ortho-methyl group slows down the cross-coupling cycle. Meanwhile, the copper co-catalyst (CuI) rapidly oxidizes the alkyne in the presence of trace oxygen, leading to homocoupling.

Solution: Eliminate Copper (Copper-Free Sonogashira).

-

New System: Use Pd(CH3CN)2Cl2 with XPhos (2 mol% loading) and Cs2CO3 in MeCN/Water at 60°C.

-

Mechanism: XPhos is active enough to perform the transmetallation without Copper, completely eliminating the homocoupling pathway.

Visualizations

Diagram 1: The Steric Bottleneck in Catalysis

This diagram illustrates exactly where the reaction fails with standard catalysts and how bulky ligands fix it.

Caption: The critical failure point is the oxidative addition step. Standard ligands are rejected by the ortho-methyl group, leading to catalyst decomposition.

Diagram 2: Ligand Selection Decision Tree

Caption: Flowchart for selecting the optimal ligand/precatalyst system based on the coupling partner.

Validated Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (SPhos System)

Best for coupling 5-Fluoro-2-iodotoluene with aryl/heteroaryl boronic acids.

Reagents:

-

5-Fluoro-2-iodotoluene (1.0 equiv)

-

Boronic Acid (1.2 equiv)

-

Catalyst: SPhos Pd G4 (0.02 equiv / 2 mol%)

-

Base: K3PO4 (2.0 equiv, 0.5M aqueous solution)

-

Solvent: Toluene (0.2 M concentration)

Procedure:

-

Charge: In a vial equipped with a stir bar, add the aryl iodide, boronic acid, and SPhos Pd G4.

-

Seal & Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

-

Solvent Add: Add degassed Toluene and the K3PO4 solution via syringe.

-

Reaction: Heat to 80°C for 2-4 hours. (The elevated temperature helps overcome the activation energy barrier of the hindered rotation).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over MgSO4.

Protocol B: Sterically Demanding Buchwald-Hartwig

Best for coupling with secondary amines (e.g., Morpholine, Piperazine).

Reagents:

-

5-Fluoro-2-iodotoluene (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (0.01 equiv / 1 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: anhydrous THF or Dioxane

Procedure:

-

Glovebox/Schlenk: Ideally, set this up in a glovebox. If not, use rigorous Schlenk technique.

-

Mix: Combine Pd precatalyst, Base, and Aryl Iodide in the reaction vessel.

-

Add Liquid: Add the solvent and the amine.

-

Heat: Stir at 80°C overnight.

-

Note: If using a primary amine, switch the catalyst to BrettPhos Pd G4 and lower the temperature to 65°C initially to prevent bis-arylation.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine with Aryl Halides."[2][3] Organic Chemistry Portal. Available at: [Link]

-

Tang, W., et al. "Sterically demanding aryl-alkyl Suzuki-Miyaura coupling."[4] Royal Society of Chemistry, 2014. Available at: [Link]

-

Lipshutz, B. "Palladium-catalysed cross coupling reactions: what's in the future?" Johnson Matthey Technology Review, 2023. Available at: [Link]

-

Alami, M., et al. "Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes."[5] Journal of Organic Chemistry, 2013.[5][6] Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

Purification methods for 5-Fluoro-2-iodotoluene post-synthesis

Ticket ID: #PUR-5F2I-001 Subject: Post-Synthesis Purification & Troubleshooting Guide Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the technical support hub for 5-Fluoro-2-iodotoluene (CAS: 66256-28-8) .[1] This guide addresses the specific purification challenges associated with electron-deficient aryl iodides.

Synthesizing 5-Fluoro-2-iodotoluene (typically via the Sandmeyer reaction from 5-fluoro-2-methylaniline) often results in a crude mixture contaminated with elemental iodine, unreacted diazonium species, and protodeiodinated byproducts.[1] This guide prioritizes vacuum distillation and reductive chemical washing as the primary purification vectors.

Module 1: Initial Assessment & Chemical Decontamination

Q: My crude reaction mixture is dark purple or brown. Is my product decomposed?

A: Not necessarily. This discoloration is characteristic of elemental iodine (

The Fix: Reductive Quench

You must reduce the lipophilic

Protocol:

-

Dissolve the crude oil in a non-polar solvent (e.g., Diethyl Ether or Hexanes). Avoid DCM if possible to prevent emulsion formation during vigorous shaking.

-

Wash with 10% aqueous Sodium Thiosulfate (

) .[1][2] -

Visual Endpoint: The organic layer must shift from purple/brown to pale yellow or clear.

-

Causality: The thiosulfate reduces free iodine:

The resulting iodide (

Workflow Diagram: Chemical Decontamination

Figure 1: Decision logic for removing iodine contamination prior to distillation.

Module 2: Distillation Strategies

Q: Can I purify this compound using atmospheric distillation?

A: No. We strongly advise against atmospheric distillation for aryl iodides.[1]

Technical Reasoning:

-

Thermal Instability: The Carbon-Iodine (C-I) bond is the weakest among aryl halides (

). Prolonged heating at atmospheric boiling points ( -

Boiling Point Data:

-

Atmospheric BP: ~206°C (Estimated).

-

Vacuum BP: ~86-89°C at 9-10 mmHg.

-

The Fix: Vacuum Fractional Distillation Use a Vigreux column to separate the product from the lower-boiling 3-fluorotoluene (a common byproduct of protodeiodination).[1]

Distillation Parameters Table

| Parameter | Recommended Setting | Rationale |

| Pressure | < 10 mmHg | Lowers BP to < 100°C to prevent C-I bond cleavage.[1] |

| Bath Temp | 110°C - 120°C | Maintain a |

| Condenser | Water (20°C) | The product is a liquid; avoid dry ice (freezing risk). |

| Fractions | 3 Cuts | Fore-run: 3-fluorotoluene (low BP).Main: 5-Fluoro-2-iodotoluene.Tail: Di-iodinated byproducts.[1] |

Module 3: Chromatographic Purification

Q: Distillation failed to remove a close-running impurity. What is the best mobile phase for column chromatography?

A: If vacuum distillation is insufficient (e.g., small scale < 5g), silica gel chromatography is effective.

Mobile Phase Selection: 5-Fluoro-2-iodotoluene is highly lipophilic.[1] Standard polar solvents will cause it to elute in the solvent front, providing zero separation.

-

Recommended Eluent: 100% Hexanes or Pentane initially.[1]

-

Gradient: 0%

2% Ethyl Acetate in Hexanes.[1]

Troubleshooting "Invisible" Spots: Aryl iodides can be difficult to visualize if the UV lamp is weak.

-

TLC Stain: Use Phosphomolybdic Acid (PMA) or Iodine Chamber .[1]

-

Note: Since the product contains iodine, it often appears as a dark spot under short-wave UV (254 nm) due to strong quenching.

Workflow Diagram: Purification Logic

Figure 2: Scale-dependent purification strategy selection.

Module 4: Storage & Stability

Q: The product turned pink after a week in storage. Why?

A: This is photo-oxidation .[1] Aryl iodides are light-sensitive.[1] Light energy can cleave the C-I bond, releasing iodine radical (

Storage Protocol:

-

Container: Amber glass vial (essential).

-

Stabilizer: Add a strip of Copper wire or Copper turnings to the vial. The copper acts as a radical scavenger and reacts with any liberated iodine to form CuI (white solid), keeping the liquid clear.

-

Atmosphere: Flush with Argon or Nitrogen before sealing.[1]

References

-

Sigma-Aldrich. 2-Fluoro-5-iodotoluene Product Sheet & Safety Data.[1] (Note: Isomers share similar handling properties).[1] Link

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (Standard reference for Sandmeyer reaction workups and aryl halide distillation).

-

Frontier, A. Not Voodoo: Workup for Removing Bromine or Iodine.[1][2] University of Rochester.[1][2] Link

-

ChemicalBook. 5-Fluoro-2-iodotoluene Physical Properties and CAS Data.Link

-

Org. Synth. General Procedures for Sandmeyer Reactions and Iodination. (Historical context for the synthesis of aryl iodides from amines). Link

Sources

Minimizing deiodination side reactions in 5-Fluoro-2-iodotoluene

A Senior Application Scientist's Guide to Minimizing Deiodination Side Reactions in Cross-Coupling Chemistry

Welcome to the technical support center for 5-Fluoro-2-iodotoluene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. A common hurdle in the utilization of 5-Fluoro-2-iodotoluene, particularly in palladium-catalyzed cross-coupling reactions, is the undesired deiodination side reaction, which leads to the formation of 4-fluorotoluene. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize this byproduct and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deiodination in my reaction with 5-Fluoro-2-iodotoluene?

A1: The primary cause of deiodination, a specific form of hydrodehalogenation, in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from various sources within your reaction mixture, including residual moisture, alcohols (if used as a solvent or co-solvent), or even certain bases. Once formed, the Pd-H species can participate in a competing catalytic cycle where it reductively cleaves the carbon-iodine bond of your starting material, replacing the iodine with a hydrogen atom to form 4-fluorotoluene.

Q2: Why is 5-Fluoro-2-iodotoluene particularly susceptible to deiodination?

A2: The susceptibility of 5-Fluoro-2-iodotoluene to deiodination is influenced by several electronic and steric factors. Aryl iodides, in general, have a greater propensity for dehalogenation compared to their bromide or chloride counterparts due to the weaker carbon-iodine bond. The fluorine atom, being strongly electron-withdrawing, increases the electrophilicity of the aromatic ring, making the ipso-carbon more susceptible to nucleophilic attack, including by hydride species.

Q3: How can I detect and quantify the extent of deiodination in my reaction?

A3: A combination of analytical techniques is recommended for accurate detection and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile components of your crude reaction mixture. You will be able to distinguish between 5-Fluoro-2-iodotoluene, your desired product, and the deiodinated byproduct, 4-fluorotoluene, based on their different retention times and mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can be powerful tools. In the ¹H NMR spectrum, the disappearance of the characteristic aromatic signals for 5-Fluoro-2-iodotoluene and the appearance of new signals corresponding to 4-fluorotoluene can be monitored. ¹⁹F NMR is particularly useful as the fluorine atom provides a sensitive probe with a wide chemical shift range, allowing for clear differentiation and integration of the signals for the starting material and the deiodinated product.

Q4: Can the choice of palladium catalyst and ligand influence the rate of deiodination?

A4: Absolutely. The choice of catalyst and ligand is critical. Electron-rich and sterically bulky phosphine ligands can often accelerate the desired cross-coupling reaction, thereby outcompeting the deiodination pathway. Ligands that promote a rapid rate of reductive elimination of the desired product from the palladium center are generally preferred. Conversely, some ligand systems, especially at lower temperatures, can lead to less efficient coupling of aryl iodides, which may inadvertently favor the deiodination side reaction.

Q5: Are there any storage and handling precautions I should take with 5-Fluoro-2-iodotoluene to prevent degradation?

A5: While 5-Fluoro-2-iodotoluene is a relatively stable compound, it is good practice to store it in a cool, dark place in a tightly sealed container to protect it from light and moisture.[1] Photodegradation can occur with iodoaromatic compounds upon prolonged exposure to UV light, potentially leading to the formation of radical species that can initiate side reactions.[2]

Troubleshooting Guide: Deiodination of 5-Fluoro-2-iodotoluene

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem 1: My reaction is sluggish, and I'm observing a significant amount of 4-fluorotoluene.

-

Question: I'm running a Suzuki-Miyaura coupling with 5-Fluoro-2-iodotoluene at a low temperature to avoid decomposition, but the reaction is slow, and I'm getting more deiodination than product. What's happening?

-

Answer & Rationale: This is a classic scenario where the rate of the desired coupling is too slow, allowing the competing deiodination pathway to dominate. While low temperatures can be beneficial, some palladium catalyst systems, particularly those with less electron-rich ligands, can be surprisingly inefficient for aryl iodides at lower temperatures.[3] The slow turnover of the key palladium-aryl intermediate gives more opportunity for it to react with any available palladium-hydride species.

-

Suggested Solution:

-

Optimize the Ligand: Switch to a more electron-rich and sterically bulky phosphine ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can promote faster oxidative addition and reductive elimination, accelerating the desired catalytic cycle.[4]

-

Carefully Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C at a time). A modest increase can significantly enhance the rate of the Suzuki-Miyaura coupling without substantially increasing the rate of deiodination.

-

Use a More Active Catalyst Precursor: Consider using a pre-formed palladium(II) catalyst that is readily reduced to the active palladium(0) species in situ.

-

Problem 2: I'm using a strong base, and my yield of the desired product is low, with a high percentage of deiodination.

-

Question: I'm using sodium hydroxide as a base in my coupling reaction, but I'm seeing a lot of 4-fluorotoluene. Is the base the problem?

-

Answer & Rationale: Yes, the choice of base is a very likely culprit. Strong bases like sodium hydroxide, especially in the presence of water or alcohol solvents, can promote the formation of palladium-hydride species, which directly leads to deiodination.

-

Suggested Solution:

-

Switch to a Milder Base: Replace sodium hydroxide with a milder inorganic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. Potassium phosphate (K₃PO₄) is also a widely used and effective mild base.

-

Use a Fluoride Source as the Base: In some cases, using a fluoride source like potassium fluoride (KF) can be beneficial. Fluoride ions can activate the boronic acid for transmetalation without creating a strongly basic environment that promotes deiodination.[5]

-

Problem 3: I'm trying to perform a reaction under photolytic conditions and observing significant decomposition of my starting material.

-

Question: I am attempting a photoredox-catalyzed reaction with 5-Fluoro-2-iodotoluene, but I'm losing my starting material rapidly, and my reaction mixture is turning dark. What is happening?

-

Answer & Rationale: Iodoarenes are known to be photosensitive and can undergo homolytic cleavage of the carbon-iodine bond upon exposure to UV or even high-intensity visible light.[6] This generates aryl radicals that can lead to a variety of undesired side products and polymerization, causing the darkening of your reaction mixture.

-

Suggested Solution:

-

Wavelength Selection: If possible, use a light source with a longer wavelength (lower energy) that is still sufficient to excite your photocatalyst but is less likely to directly cleave the C-I bond.

-

Reaction Time: Minimize the reaction time by ensuring all other parameters (catalyst loading, concentration) are optimized.

-

Protect from Ambient Light: Ensure your reaction setup is shielded from ambient laboratory light, which can contribute to photodegradation over long reaction times.

-

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura coupling cycle and the competing deiodination pathway.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 2: Competing deiodination side reaction pathway.

Quantitative Data Summary

While specific quantitative data for the deiodination of 5-Fluoro-2-iodotoluene is not extensively published, the following tables summarize the expected trends based on studies of similar electron-deficient aryl iodides. These should be used as a guide for reaction optimization.

Table 1: Influence of Base on Deiodination

| Base | Relative Strength | Expected % Deiodination (Illustrative) | Rationale |

| NaOH | Strong | High | Promotes formation of Pd-H species. |

| K₂CO₃ | Moderate | Moderate to Low | Less prone to generating Pd-H species. |

| Cs₂CO₃ | Moderate | Low | Often provides good results with sensitive substrates. |

| K₃PO₄ | Weak | Low | A mild and effective base for suppressing dehalogenation. |

| KF | Weak | Very Low | Activates boronic acid with minimal basicity.[5] |

Table 2: Influence of Temperature on Deiodination

| Temperature | Expected % Deiodination (Illustrative) | Rationale |

| Room Temp | Low (but reaction may be slow) | Lower thermal energy disfavors side reactions. |

| 50-70 °C | Moderate | A good starting point for balancing reaction rate and selectivity. |

| > 90 °C | High | Higher temperatures can accelerate deiodination. |

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is a recommended starting point for the Suzuki-Miyaura coupling of 5-Fluoro-2-iodotoluene with an arylboronic acid.

Materials:

-

5-Fluoro-2-iodotoluene

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Fluoro-2-iodotoluene (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (3.0 mmol).

-

Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).

-

Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas.

-

Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 2-6 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Reaction Monitoring (GC-MS)

This is a starting point for a GC-MS method to separate and identify the key components of the reaction mixture.

-

GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

Expected Elution Order: 4-fluorotoluene (deiodinated byproduct) will elute first, followed by 5-fluoro-2-iodotoluene (starting material), and then the higher molecular weight coupled product.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-iodotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894958. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1746–1757. [Link]

-

Agilent Technologies. (n.d.). Separation of fluorotoluene isomers. Retrieved from [Link]

-

AZoM. (2019, October 22). High-Performance NMR Spectrometer for 19F NMR Spectroscopy. Retrieved from [Link]

-

O'Connell, J. (n.d.). NMR Chemical Shifts of Trace Impurities. University of Washington. Retrieved from [Link]

-

The Influence Mechanism of Dissolved Organic Matter on the Photocatalytic Oxidation of Pharmaceuticals and Personal Care Products. (2024). MDPI. [Link]

-

Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (2023). ACS Publications. [Link]

-

Request PDF. (2019). Understanding the thermal instability of fluoroethylene carbonate in LiPF6-based electrolytes for lithium ion batteries. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-iodotoluene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Scalable Work-up Procedures for 5-Fluoro-2-iodotoluene Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Fluoro-2-iodotoluene and its derivatives. The following troubleshooting guides and FAQs address common and complex issues encountered during reaction work-up and purification at scale, emphasizing the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section is designed to provide immediate, actionable solutions to problems that can arise during the work-up of reactions involving 5-Fluoro-2-iodotoluene derivatives, such as in Suzuki-Miyaura or Sonogashira cross-coupling reactions.[1][2]

Question 1: I've encountered a persistent emulsion during the aqueous work-up of my reaction. How can I break it without significant product loss?

Answer: Emulsion formation is a frequent issue, particularly in large-scale reactions or when finely dispersed solid byproducts are present.[3] The stability of these emulsions is often due to solid particles or surfactants at the interface of the organic and aqueous layers. Here is a systematic approach to breaking them:

-

"Salting Out": The first and simplest approach is to increase the ionic strength of the aqueous phase. Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel and gently rock the vessel.[4] This reduces the solubility of organic materials in the aqueous layer and can disrupt the emulsion.[3]

-

Filtration through Celite®: If salting out is ineffective, the emulsion is likely stabilized by fine solid particulates. Filter the entire emulsified mixture through a pad of Celite®. Celite acts as a physical barrier, removing the fine solids that stabilize the emulsion, often leading to immediate phase separation in the filtrate.[4]

-

Solvent Modification: The addition of a small amount of a different solvent can alter the polarity of the system and destabilize the emulsion. For example, adding ethanol or methanol can sometimes be effective.[3] However, be mindful that this may affect the partitioning of your product.

-

pH Adjustment: If the emulsion is stabilized by acidic or basic species, a careful pH adjustment of the aqueous layer can help. For instance, in reactions with basic byproducts, slow addition of a dilute acid (e.g., 1M HCl) can dissolve the stabilizing solids.[3]

-

Patience and Prevention: Sometimes, simply allowing the mixture to stand for an extended period (e.g., 30 minutes) can lead to separation.[4] To prevent emulsions in future runs, consider evaporating the reaction solvent first and then redissolving the residue in the desired extraction solvent before adding the aqueous phase.[5]

Caption: Troubleshooting Decision Tree for Emulsion Breaking.

Question 2: After quenching my organometallic reaction (e.g., lithiation), I observe a gelatinous precipitate that complicates extraction. What is causing this and how can I manage it?

Answer: This is a common issue when quenching organolithium or Grignard reactions with water or aqueous acid. The gelatinous precipitate consists of metal hydroxides or salts. The key is to prevent the formation of these fine, difficult-to-handle solids.

-

Causality: Rapid quenching of pyrophoric reagents like organolithiums can lead to localized high temperatures and uncontrolled precipitation of lithium salts.[6][7]

-

Preventative Strategy - Chelating Quench: Instead of a simple aqueous quench, use a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium chloride (NH₄Cl). These reagents chelate the metal ions, keeping them in the aqueous solution and preventing the formation of gelatinous precipitates.

-

Low-Temperature Quench: Always perform the quench at a low temperature (e.g., 0 °C). Add the quenching solution slowly and with vigorous stirring to dissipate heat and control the rate of precipitation, leading to larger, more manageable particles.[3]

Question 3: My Suzuki-Miyaura coupling reaction with a 5-Fluoro-2-iodotoluene derivative is complete, but I'm struggling to remove the palladium catalyst and boron-containing byproducts during work-up. What are the best practices?

Answer: Removing residual palladium and boronic acid/ester byproducts is critical, especially in pharmaceutical applications.[8] A multi-step approach during the work-up is most effective.

-

Aqueous Base Wash: After the initial quench, perform several washes with an aqueous base solution (e.g., 1M NaOH or K₂CO₃). This helps to convert boronic acids and their anhydrides into water-soluble boronate salts, which are then extracted into the aqueous phase.

-

Thiol Scavengers: To remove palladium, you can treat the organic solution with a thiol-functionalized resin or silica gel. These scavengers have a high affinity for palladium and will bind it, allowing for removal by simple filtration.

-

Activated Carbon Treatment: Stirring the organic solution with activated carbon (charcoal) can also effectively adsorb residual palladium. Be aware that this may also lead to some loss of your desired product, so a preliminary small-scale test is advisable.

-

Crystallization: Often, the most effective method for removing trace impurities is crystallization of the final product.[9] Palladium and boron species are typically excluded from the crystal lattice, leading to a significant increase in purity.

Caption: Post-Suzuki Coupling Work-up and Purification Workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when performing a work-up for reactions involving organolithium precursors to 5-Fluoro-2-iodotoluene derivatives?

A1: Organolithium reagents are pyrophoric and react violently with water.[10] All work-up procedures must be conducted with extreme care.

-

Inert Atmosphere: The initial quench must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[7]

-

Controlled Addition: The quenching agent (e.g., isopropanol, saturated NH₄Cl solution) should be added slowly to a cooled reaction vessel (-78 °C to 0 °C) to manage the exothermic reaction.[6]

-

Proper PPE: Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

-

Fire Extinguisher: Have a Class D fire extinguisher readily available. Do not use water or a CO₂ extinguisher on an organolithium fire.[10]

Q2: For a multi-kilogram scale-up, is column chromatography or crystallization a better purification strategy for my 5-Fluoro-2-iodotoluene derivative?

A2: The choice depends on the specific properties of your compound and the impurities present.

| Feature | Column Chromatography | Crystallization/Recrystallization |

| Scalability | Can be challenging and costly at a very large scale. | Generally more scalable and cost-effective for large quantities. |

| Purity | Good for separating compounds with different polarities. | Can achieve very high purity, often >99.5%, by excluding impurities from the crystal lattice.[11] |

| Speed | Can be faster for obtaining a moderately pure sample.[11] | May require development time to find suitable solvent systems and can take hours to days for crystal formation.[12] |

| Compound Suitability | Effective for oils or non-crystalline solids. | Requires a solid compound that forms stable crystals. |

| Waste Generation | Generates significant solvent and solid (silica) waste. | Generally produces less waste. |

Recommendation: For large-scale purification of a solid product, developing a robust crystallization procedure is almost always preferable.[9] It is more economical and can yield a product of higher purity. Chromatography is better suited for smaller scales or for purifying oils and non-crystalline materials.[13]

Q3: What is a standard, scalable aqueous work-up protocol for a cross-coupling reaction?

A3: Below is a general, self-validating protocol that can be adapted for many cross-coupling reactions producing 5-Fluoro-2-iodotoluene derivatives.

Experimental Protocol: General Aqueous Work-up

-

Cooling & Quenching:

-

Cool the completed reaction mixture to room temperature or 0 °C, depending on the exothermicity of the quench.

-

Slowly add a suitable quenching agent (e.g., deionized water or a saturated aqueous solution of NH₄Cl) with vigorous stirring.

-

Validation: Monitor the temperature to ensure the exotherm is controlled.

-

-

Phase Separation:

-

Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, dioxane), add an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) to extract the product.

-

Allow the layers to separate. If an emulsion forms, refer to the Troubleshooting Guide above.

-

Separate the aqueous layer.

-

Validation: The organic layer should contain your product. A quick TLC analysis can confirm this.

-

-

Aqueous Washes:

-

Wash the organic layer sequentially with:

-

1M NaOH or K₂CO₃ solution (to remove acidic byproducts like boronic acids).

-

Deionized water.

-

Saturated NaCl solution (brine) to facilitate drying.

-

-

Validation: Check the pH of the aqueous layer after the base wash to ensure it is basic.

-

-

Drying and Concentration:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Validation: The resulting crude product should be free of water.

-

Experimental Protocol: Purification by Recrystallization

-

Solvent Screening:

-

In small vials, test the solubility of your crude product in various solvents (e.g., heptane, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

-

The ideal single solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

-

Alternatively, find a solvent pair: a "good" solvent in which the product is highly soluble, and a "bad" solvent in which it is insoluble.[14]

-

-

Recrystallization Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add the minimum amount of the hot "good" solvent (or the single chosen solvent) to completely dissolve the solid.

-

If using a solvent pair, slowly add the "bad" solvent dropwise to the hot solution until it just becomes cloudy. Then add a drop or two of the "good" solvent to redissolve the precipitate.

-

Validation: The solution should be clear and homogenous at high temperature.

-

-

Crystal Formation:

-

Cover the flask and allow it to cool slowly to room temperature. To promote slower, more selective crystal growth, you can place the flask in a warm water bath and allow it to cool with the bath.

-

Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.

-

Validation: Pure crystals should form, leaving impurities in the mother liquor.

-

-

Isolation:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

References

- EvitaChem. (n.d.). Buy 5-Fluoro-2-iodotoluene (EVT-328000) | 66256-28-8.

- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.

- ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.

- University of California, Irvine. (n.d.). Recrystallization and Crystallization.

- ResearchGate. (2015). 5-Fluoro-5-halo- and 5-fluoro-5-nitro-substituted uracil derivatives. Synthesis and structure.

- BenchChem. (n.d.). Technical Support Center: Preventing Emulsion Formation in TMG Reaction Workups.

- Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.

- Portland State University. (2019). Synthesis and Characterization of Novel SF5 Containing Fluoroalkyl Iodides and Derivatives.

- National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-iodotoluene. PubChem.

- National Center for Biotechnology Information. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.

- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.

- American Chemical Society. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.

- National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

- Reddit. (n.d.). What are some practical ways to purify complex compounds other than column chromatography? r/chemistry.

- University of California, Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.

- ChemicalBook. (n.d.). 5-FLUORO-2-IODOTOLUENE CAS#: 66256-28-8.

- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.

- Royal Society of Chemistry. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.

- Lab Pro Inc. (n.d.). 2-Fluoro-5-iodotoluene, 25G - F1004-25G.

- University of Malta. (2023). Purification of Organic Compounds: from Crude Product to Purity.

- Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Workup [chem.rochester.edu]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. quora.com [quora.com]

- 12. physics.emu.edu.tr [physics.emu.edu.tr]

- 13. reddit.com [reddit.com]

- 14. How To [chem.rochester.edu]

Validation & Comparative

A Comparative Guide to the ¹³C and ¹⁹F NMR Spectral Analysis of 5-Fluoro-2-iodotoluene

This guide provides an in-depth analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 5-Fluoro-2-iodotoluene, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry.[1] We will explore the theoretical basis for the expected spectral features, compare its NMR data with a structurally related alternative, and provide detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of small molecules.

Introduction: The Power of Multinuclear NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the structure of organic molecules. While ¹H NMR is often the first technique employed, the analysis of other NMR-active nuclei, such as Carbon-13 (¹³C) and Fluorine-19 (¹⁹F), provides a more complete picture of the molecular framework.

-

¹³C NMR Spectroscopy offers a direct view of the carbon backbone of a molecule. With a wide chemical shift range of over 200 ppm, it is rare for two distinct carbon atoms in a small molecule to have the same chemical shift, making it possible to identify and count the number of non-equivalent carbons.[2][3] The chemical shift of a carbon is highly sensitive to its electronic environment, providing clues about its hybridization and proximity to electronegative atoms.[4][5]

-

¹⁹F NMR Spectroscopy is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6][7][8] It boasts an even wider chemical shift range than ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation.[8][9] The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it a powerful probe for studying molecular interactions and conformations.[6]

For fluorinated compounds like 5-Fluoro-2-iodotoluene, a combined ¹³C and ¹⁹F NMR analysis is particularly insightful, as it allows for the unambiguous assignment of signals through the observation of carbon-fluorine (C-F) coupling constants.

¹³C and ¹⁹F NMR Spectral Data for 5-Fluoro-2-iodotoluene

The structure of 5-Fluoro-2-iodotoluene, with the IUPAC name 1-Fluoro-4-iodo-2-methylbenzene, is shown below.[10] The numbering of the carbon atoms is provided for the purpose of NMR signal assignment.

Figure 1. Chemical structure of 5-Fluoro-2-iodotoluene with carbon numbering for NMR assignment.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts and multiplicities for 5-Fluoro-2-iodotoluene are summarized in the table below. These predictions are based on the additive effects of the substituents on the benzene ring and typical C-F coupling constants. The presence of the highly electronegative fluorine atom will result in a large one-bond coupling (¹JCF) for C-5 and smaller two-bond (²JCF) and three-bond (³JCF) couplings for the other carbons.[11] The iodine atom, being a heavy atom, is expected to have a significant shielding effect on the directly attached carbon (C-2).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| C-1 | ~138 | Doublet | ³JCF ≈ 5-10 |

| C-2 | ~95 | Doublet | ⁴JCF ≈ 1-3 |

| C-3 | ~142 | Doublet | ³JCF ≈ 5-10 |

| C-4 | ~125 | Doublet | ²JCF ≈ 20-25 |

| C-5 | ~162 | Doublet | ¹JCF ≈ 240-250 |

| C-6 | ~115 | Doublet | ²JCF ≈ 20-25 |

| CH₃ | ~25 | Singlet | - |

Table 1. Predicted ¹³C NMR spectral data for 5-Fluoro-2-iodotoluene.

¹⁹F NMR Spectral Data (Predicted)

The ¹⁹F NMR spectrum of 5-Fluoro-2-iodotoluene is expected to show a single resonance for the fluorine atom at C-5. The chemical shift for fluorine on an aromatic ring typically falls between -100 and -140 ppm relative to CFCl₃.[9] This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6) and the more distant proton (H-3).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| ¹⁹F | -110 to -120 | Doublet of Doublets of Doublets (ddd) | ³JFH(6) ≈ 8-10, ³JFH(4) ≈ 5-7, ⁴JFH(3) ≈ 2-3 |

Table 2. Predicted ¹⁹F NMR spectral data for 5-Fluoro-2-iodotoluene.

Comparative Analysis: 5-Fluoro-2-iodotoluene vs. 2-Fluorotoluene

To understand the influence of the iodine substituent on the NMR spectra, we can compare the data for 5-Fluoro-2-iodotoluene with that of a simpler analogue, 2-Fluorotoluene.

Figure 2. Chemical structure of 2-Fluorotoluene.

¹³C NMR Spectral Data for 2-Fluorotoluene

The experimental ¹³C NMR data for 2-Fluorotoluene is presented below.[12]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | 14.5 |

| C-2 (C-F) | 162.2 |

| C-3 | 114.9 |

| C-4 | 127.8 |

| C-5 | 124.0 |

| C-6 | 130.9 |

| C-ipso | 122.3 |

Table 3. Experimental ¹³C NMR spectral data for 2-Fluorotoluene.

Analysis of Substituent Effects

By comparing the predicted data for 5-Fluoro-2-iodotoluene with the experimental data for 2-Fluorotoluene, we can highlight the key effects of the iodine substituent:

-

Shielding of the Iodine-Bearing Carbon: The most dramatic difference is the upfield shift of the carbon directly attached to the iodine (C-2 in 5-Fluoro-2-iodotoluene). This "heavy atom effect" is a well-known phenomenon in ¹³C NMR.

-

Downfield Shift of Adjacent Carbons: The carbons ortho and para to the iodine (C-1, C-3, and C-6) are expected to be deshielded and shift downfield due to the inductive electron-withdrawing effect of the iodine.

-

Minimal Impact on the Fluorine-Bearing Carbon: The chemical shift of the carbon attached to the fluorine (C-5) is primarily dictated by the fluorine's strong electronegativity and is less affected by the iodine at the para position.

This comparative approach demonstrates how analyzing related structures can aid in the confident assignment of NMR signals and provide a deeper understanding of substituent effects on electronic structure.

Experimental Protocols

The following sections detail the recommended procedures for preparing a sample of 5-Fluoro-2-iodotoluene and acquiring high-quality ¹³C and ¹⁹F NMR spectra.

Sample Preparation

For a small molecule like 5-Fluoro-2-iodotoluene (MW: 236.02 g/mol ), the following sample preparation guidelines are recommended:[10]

-

Mass of Solute:

-

For ¹³C NMR, use approximately 50-100 mg of the compound.[13]

-

For ¹⁹F NMR, which is a more sensitive nucleus, 5-25 mg is typically sufficient.

-

-

Choice of Solvent:

-

Use a deuterated solvent to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.

-

Ensure the solvent is of high purity to avoid extraneous peaks.

-

-

Procedure:

-

Weigh the desired amount of 5-Fluoro-2-iodotoluene and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.[14]

-

Vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[15]

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following are typical acquisition parameters for ¹³C and ¹⁹F NMR experiments on a modern NMR spectrometer.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: zgpg30 (a standard 30-degree pulse with proton decoupling).

-

Decoupling: Proton broadband decoupling (garp or waltz16) should be applied during acquisition to simplify the spectrum to singlets (or doublets due to C-F coupling) and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[16]

-

Spectral Width (SW): ~250 ppm (to cover the full range of carbon chemical shifts).

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: zg (a simple pulse-acquire sequence).

-

Decoupling: Proton decoupling can be applied to simplify the spectrum, but it is often informative to acquire a proton-coupled spectrum to observe the F-H coupling patterns.

-

Spectral Width (SW): ~200 ppm (centered around the expected chemical shift of the aromatic fluorine).

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

Visualized Workflows and Interactions

To further clarify the experimental and analytical process, the following diagrams have been generated using Graphviz.

Caption: General workflow from sample preparation to spectral analysis for NMR spectroscopy.

Caption: J-coupling interactions in 5-Fluoro-2-iodotoluene influencing NMR multiplicities.

Conclusion

The comprehensive analysis of ¹³C and ¹⁹F NMR spectra is a powerful strategy for the structural confirmation of fluorinated organic molecules like 5-Fluoro-2-iodotoluene. By understanding the influence of various substituents on chemical shifts and observing through-bond scalar couplings, researchers can gain high-confidence structural assignments. The protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

- ¹³C/¹⁹F High-resolution solid-state NMR studies on layered carbon-fluorine. (n.d.). Google Scholar.

-

Shcherbakov, D., et al. (2019). Two-Dimensional ¹⁹F–¹³C Correlation NMR for ¹⁹F Resonance Assignment of Fluorinated Proteins. DSpace@MIT. [Link]

-

¹³C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

4. ¹³C NMR Spectroscopy. (n.d.). Thieme. [Link]

-

Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]

-

2-Fluoro-5-iodotoluene. (n.d.). PubChem. [Link]

-

Chambers, R. D., et al. (2005). ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]

-

¹⁹Fluorine NMR. (n.d.). University of Ottawa. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. [Link]

-

Le, K. A., et al. (2018). ¹⁹F and ¹³C NMR Signal Assignment and Analysis in a Perfluorinated Ionomer (Nafion) by Two-Dimensional Solid-State NMR. Macromolecules. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

Wilson, N. K., & Zehr, R. D. (1978). ¹³C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign ¹³C Signals in Methyltolan. Journal of Organic Chemistry. [Link]

-

¹³C NMR with ¹H and ¹⁹F double decoupling. (n.d.). EPFL. [Link]

-

Buevich, A. V., & Elyashberg, M. E. (2016). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Fluorine Chemistry. [Link]

-

Optimized Default ¹³C Parameters. (2020). University of Wisconsin-Madison. [Link]

-

Jalalian, N., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry. [Link]

-

Kovačič, M., et al. (2018). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

-

Sample Preparation. (n.d.). University College London. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society. [Link]

-

Coupling of Protons with Fluorine. (2007). ResearchGate. [Link]

-

Yu, K., et al. (2006). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. [Link]

-

Hayashi, Y., et al. (2011). Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. The Royal Society of Chemistry. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

6.8: ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

-

Sharma, A., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. [Link]

-

Chem 117 Reference Spectra Spring 2011. (2011). (n.d.). [Link]

-

This journal is © The Royal Society of Chemistry 2017. (2017). The Royal Society of Chemistry. [Link]

Sources

- 1. Buy 5-Fluoro-2-iodotoluene (EVT-328000) | 66256-28-8 [evitachem.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. azom.com [azom.com]

- 10. 2-Fluoro-5-iodotoluene | C7H6FI | CID 521178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Fluorotoluene(95-52-3) 13C NMR [m.chemicalbook.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

The Definitive Guide to Structural Validation of 5-Fluoro-2-iodotoluene: An Ab Initio Crystallographic Approach

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge underpins our understanding of a compound's reactivity, its biological activity, and its physical properties. For novel substituted aromatic compounds such as 5-Fluoro-2-iodotoluene, which serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural validation is not merely a formality but a foundational necessity.

This guide provides a comprehensive, in-depth comparison of methodologies for the structural determination of 5-Fluoro-2-iodotoluene, with a primary focus on ab initio single-crystal X-ray crystallography. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the causality behind experimental choices, establish a framework for self-validating results, and ground our discussion in authoritative scientific principles.

Notably, a public crystal structure for 5-Fluoro-2-iodotoluene is not available in crystallographic databases as of early 2026. Therefore, this guide is structured as a practical roadmap for determining and validating the structure of a novel compound de novo, using 5-Fluoro-2-iodotoluene as a pertinent case study.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[1] The technique provides detailed and precise information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[2] For a molecule like 5-Fluoro-2-iodotoluene, SC-XRD can definitively establish the substitution pattern on the benzene ring and reveal key intramolecular and intermolecular interactions.

The power of SC-XRD lies in its ability to generate a three-dimensional electron density map of the molecule, from which an atomic model can be built and refined. This process, when successful, leaves no ambiguity about the compound's structure.

An In-Depth Experimental Protocol for Ab Initio Structure Determination

The journey from a powdered sample to a fully validated crystal structure involves several critical stages. Each step is designed to ensure the quality and reliability of the final model.

Part 1: Crystallization – The Art and Science of Single Crystal Growth

The most challenging and often rate-limiting step in a crystallographic study is obtaining a diffraction-quality single crystal.[3] The crystal must be sufficiently large (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects like twinning or cracks. For a small organic molecule like 5-Fluoro-2-iodotoluene, which is a liquid at room temperature, several techniques can be employed.

Step-by-Step Crystallization Protocol:

-

Sample Purification: Begin with the highest purity sample of 5-Fluoro-2-iodotoluene. Impurities can inhibit crystal nucleation and growth.

-

Solvent Selection: Screen a variety of solvents in which the compound is soluble. The ideal solvent will allow for slow supersaturation. For 5-Fluoro-2-iodotoluene, consider a range of organic solvents from nonpolar (e.g., hexane) to moderately polar (e.g., dichloromethane, diethyl ether).

-

Crystallization Method – Slow Evaporation:

-

Dissolve a small amount of 5-Fluoro-2-iodotoluene in a suitable solvent in a small vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

The gradual increase in concentration will lead to supersaturation and, ideally, the formation of single crystals.

-

-

Crystallization Method – Vapor Diffusion:

-

This method is particularly useful for small quantities of material.

-

Prepare a concentrated solution of the compound in a solvent.

-

Place a drop of this solution on a siliconized glass slide.

-

Invert the slide over a reservoir containing a less soluble "anti-solvent."

-

As the anti-solvent vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting crystallization.

-

-

Crystal Harvesting:

-

Once suitable crystals have formed, carefully extract one using a cryoloop.

-

Immediately flash-cool the crystal in a stream of liquid nitrogen to prevent ice formation and preserve the crystal lattice.

-

Causality Behind the Choices: The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating lattice. Slow changes in solvent concentration or temperature are crucial to allow time for this ordered arrangement to form. Rapid precipitation will likely result in an amorphous solid or a microcrystalline powder, which is unsuitable for single-crystal diffraction.

Part 2: Data Collection – Illuminating the Crystal Lattice

With a suitable crystal mounted on the goniometer of a diffractometer, the next step is to collect the diffraction data.

Step-by-Step Data Collection Protocol:

-

Mounting and Centering: The flash-cooled crystal is mounted on the goniometer head and precisely centered in the X-ray beam.

-

Preliminary Screening: A few initial diffraction images are collected to assess the quality of the crystal. This allows for the determination of the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a unique set of reflections. The crystal is rotated through a series of angles while being irradiated with monochromatic X-rays.[4]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors like absorption and beam intensity variations.

Part 3: Structure Solution and Refinement – From Data to a 3D Model

This is the computational heart of the crystallographic process, where the measured diffraction intensities are used to solve the "phase problem" and generate an atomic model.

Step-by-Step Structure Solution and Refinement Protocol:

-

Structure Solution (Direct Methods): For small molecules like 5-Fluoro-2-iodotoluene, direct methods are typically used to solve the phase problem.[5][6] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases. The presence of the heavy iodine atom will significantly aid in this process, as its strong scattering will dominate the diffraction pattern. Alternatively, the Patterson function, which maps the vectors between atoms, can be used to locate the heavy iodine atom, providing a starting point for phasing.[7][8]

-

Model Building: The initial electron density map, calculated using the measured intensities and the estimated phases, will show peaks corresponding to atomic positions. An initial model of the 5-Fluoro-2-iodotoluene molecule can be built into this density.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares procedure.[9] This iterative process adjusts the atomic positions, and their thermal displacement parameters, to improve the agreement between the observed diffraction data and the data calculated from the model.

-

Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This involves checking for missed symmetry, unusually short or long bond lengths and angles, and other potential errors.[10] The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.[11][12]

dot graphdot

Caption: Workflow for ab initio single-crystal X-ray structure determination.

Expected Results for 5-Fluoro-2-iodotoluene

While an experimental structure is not available, we can predict the key structural features that would be expected from a successful crystallographic analysis:

-

Unambiguous Connectivity: The electron density map would clearly show a six-membered carbon ring with a methyl group, a fluorine atom, and an iodine atom attached. The positions of these substituents (1-methyl, 2-iodo, 5-fluoro) would be definitively confirmed.

-

Bond Lengths and Angles: The C-I bond is expected to be the longest due to the large atomic radius of iodine (around 2.10 Å). The C-F bond will be the shortest of the substituent bonds (around 1.35 Å). The C-C bonds within the aromatic ring will be approximately 1.39 Å. Bond angles within the benzene ring should be close to 120°.

-

Planarity: The benzene ring is expected to be planar.

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice will be dictated by intermolecular forces. Given the presence of the highly electronegative fluorine and the large, polarizable iodine, dipole-dipole interactions and potentially halogen bonding (C-I···F or C-I···π interactions) could be observed.

Complementary and Validating Techniques

While X-ray crystallography is powerful, a multi-faceted approach provides the most robust structural validation, especially for a novel compound.[13] Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are indispensable complementary techniques.

dot graphdot

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoro-2-iodotoluene (CAS 13194-67-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. pure-synth.com [pure-synth.com]

- 5. Computational methods for prediction of in vitro effects of new chemical structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iodotoluene - Wikipedia [en.wikipedia.org]

- 7. 5-Fluorouracil-2-13C,15N2 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.cn]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Buy 5-Fluoro-2-iodotoluene (EVT-328000) | 66256-28-8 [evitachem.com]

- 11. rsc.org [rsc.org]

- 12. longdom.org [longdom.org]

- 13. scienceopen.com [scienceopen.com]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Fluoro-2-iodotoluene